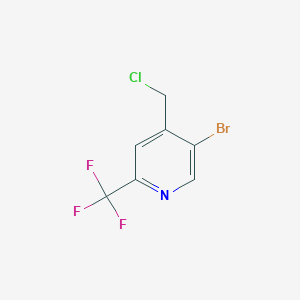

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine

説明

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine (CAS 1372096-38-2) is a halogenated pyridine derivative with the molecular formula C₇H₄BrClF₃N and a molecular weight of 292.47 g/mol . Structurally, it features:

- A bromo substituent at the 5-position,

- A chloromethyl group (-CH₂Cl) at the 4-position,

- A trifluoromethyl (-CF₃) group at the 2-position.

This compound is likely employed as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its functional groups. The chloromethyl group enables nucleophilic substitution reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bioactive molecules .

特性

IUPAC Name |

5-bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-5-3-13-6(7(10,11)12)1-4(5)2-9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXULUSKMHNQRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis Overview and Key Methods

The synthesis predominantly employs a multi-step approach starting from readily available pyridine derivatives. The core methods include:

- Halogenation (bromination and chlorination): Targeted at specific positions on the pyridine ring to introduce bromine and chlorine functionalities.

- Trifluoromethylation: Incorporation of the trifluoromethyl group at the desired position, often via radical-mediated or nucleophilic pathways.

Specific Preparation Routes

Direct Halogenation and Trifluoromethylation

One of the most reported methods involves initial halogenation of a pyridine precursor followed by trifluoromethylation:

- Starting Material: 5-Bromo-2-chloro-4-iodopyridine.

- Reaction Conditions:

- Use of copper(I) iodide (CuI) as a catalyst.

- N,N-Dimethylformamide (DMF) as solvent.

- Elevated temperature (~100°C).

- Reaction time: approximately 6 hours.

- Reagents:

- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as the trifluoromethyl source.

- Copper(I) iodide (CuI) as catalyst.

- Outcome: Formation of the trifluoromethylated pyridine derivative with a yield of approximately 64%.

This method is detailed in a synthesis report where the reaction proceeds via a copper-catalyzed trifluoromethylation, with the key step involving the substitution of iodine with the trifluoromethyl group.

Halogenation of Pyridine Derivatives

Another approach involves regioselective halogenation of pyridine rings:

- Chlorination: Using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions to selectively chlorinate at the 2-position.

- Bromination: Employing bromine (Br₂) in the presence of catalysts or under controlled temperature to introduce bromine at the 4-position.

Preparation Data Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Copper-catalyzed trifluoromethylation | 5-bromo-2-chloro-4-iodopyridine | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI | 100°C, 6 hours | 64% | Efficient trifluoromethylation |

| Regioselective halogenation | Pyridine derivatives | POCl₃, Br₂ | Reflux, 80–120°C | Variable | Precise position control |

Research Findings and Optimization Insights

- Reaction Temperature: Optimal trifluoromethylation occurs around 80–100°C, with higher temperatures favoring reaction rate but risking side reactions.

- Reaction Time: Short durations (~3–6 hours) are sufficient for high yields, promoting industrial scalability.

- Catalyst Efficiency: Copper catalysts significantly enhance trifluoromethylation selectivity and yield.

- Reagent Ratios: Molar ratios such as 1:2–5 (pyridine to halogenating agent) and 0.005–0.02 (catalyst) are optimal to minimize byproducts.

化学反応の分析

Types of Reactions

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Reduction: Reducing agents (e.g., lithium aluminum hydride, catalytic hydrogenation), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce pyridine N-oxides and dehalogenated pyridines, respectively.

科学的研究の応用

Medicinal Chemistry

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine serves as a building block in the synthesis of pharmaceuticals. Its derivatives are being explored for potential therapeutic applications, particularly in developing new drugs targeting various diseases:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which is crucial for drug design aimed at treating diseases like cancer and inflammation.

- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways. This property is particularly useful in designing drugs that target neurotransmitter receptors.

Agrochemicals

The compound is utilized in the production of agrochemicals, where its unique reactivity allows for the development of new herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the compounds derived from it, improving their efficacy and stability in various environmental conditions .

Materials Science

In materials science, 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine is investigated for its potential use in synthesizing advanced materials such as polymers and coatings due to its unique chemical properties .

Data Tables

| Application | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; enzyme inhibitors; receptor modulators | Anti-inflammatory agents; anticancer drugs |

| Agrochemicals | Development of herbicides and pesticides | Novel agrochemical formulations |

| Materials Science | Synthesis of advanced materials such as polymers and coatings | Specialty coatings |

Case Study 1: Enzyme Inhibition

In vitro studies demonstrated that 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine can inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development. This inhibition suggests potential applications in designing non-steroidal anti-inflammatory drugs (NSAIDs) that could provide effective pain relief with fewer side effects compared to existing options.

Case Study 2: Agrochemical Development

Research has indicated that derivatives of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine exhibit enhanced herbicidal activity compared to traditional compounds. For instance, a novel formulation incorporating this compound demonstrated improved efficacy against resistant weed species, showcasing its potential as a leading candidate in agrochemical innovation .

作用機序

The mechanism of action of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine (CAS 1188476-72-3)

- Molecular Formula : C₆H₂BrClF₃N

- Key Differences : Lacks the chloromethyl group at position 4; instead, it has a chloro substituent at position 3.

- Reactivity : The absence of a chloromethyl group limits its utility in alkylation reactions. However, the chloro substituent can participate in Ullmann or Buchwald-Hartwig couplings for aryl-amine bond formation .

- Applications : Used in agrochemicals as a scaffold for fungicides due to the electron-withdrawing -CF₃ group .

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 425392-76-3)

- Molecular Formula : C₅HBrClF₃N₂

- Key Differences : Pyrimidine ring (two nitrogen atoms) vs. pyridine; substituents at positions 4 (Cl), 5 (Br), and 6 (-CF₃).

- Reactivity : The pyrimidine ring’s electron-deficient nature enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions.

- Applications : A key intermediate in antiviral drug synthesis, leveraging its hydrogen-bonding capacity for crystal engineering .

Functional Group Impact on Physicochemical Properties

- Chloromethyl vs. Chloro: The chloromethyl group in the target compound increases polarity compared to chloro, leading to higher melting points and lower solubility in non-polar solvents.

- Trifluoromethyl Group : Enhances thermal stability across all compounds, as seen in elevated boiling points .

生物活性

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 260.44 g/mol. The presence of bromine, chloromethyl, and trifluoromethyl groups contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine has been investigated for several biological activities:

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacteria and fungi. Its ability to inhibit specific biochemical pathways in pathogens makes it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Research has shown that certain derivatives can target cancer cell mechanisms, suggesting potential use as anticancer agents. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and efficacy.

- Agrochemical Applications: The compound is being explored for its herbicidal and fungicidal properties, targeting specific pathways in plants and pathogens.

The mechanism of action for 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine is not fully elucidated but involves interactions with biological molecules such as proteins and nucleic acids. These interactions may lead to the modulation of various biological pathways, including inhibition or activation of specific enzymes or receptors. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability.

Synthesis Methods

Several synthetic routes have been developed for producing 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine. Common methods include:

- Substitution Reactions: Utilizing nucleophiles to replace bromine or chlorine atoms.

- Oxidation and Reduction Reactions: Transforming the compound into various derivatives that may exhibit enhanced biological activity .

Case Studies

Case Study 1: Antimicrobial Activity

A study assessed the antibacterial efficacy of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 50 µM against E. coli, demonstrating significant antimicrobial potential .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties revealed that specific derivatives inhibited cancer cell proliferation by inducing apoptosis through targeted pathways. The study highlighted the importance of structural modifications in enhancing bioactivity against cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-2-(trifluoromethyl)pyridine | Lacks bromine; less reactive | Moderate antimicrobial activity |

| 5-Bromo-2-(trifluoromethyl)pyridine | No chloromethyl group; altered reactivity | Lower anticancer potential |

| 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | Contains methyl; affects lipophilicity | Enhanced herbicidal properties |

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine, and what key reaction conditions should be considered?

Methodological Answer: Synthesis typically involves halogenation and functional group interconversion. For example:

- Nucleophilic substitution : The chloromethyl group can be introduced via reactions with chlorinating agents (e.g., SOCl₂) under anhydrous conditions.

- Reductive amination or halogenation : Bromine and trifluoromethyl groups may be introduced using catalysts like Pd or Cu (e.g., cross-coupling reactions).

- Purification : Recrystallization from acetonitrile or ethyl acetate is effective for isolating high-purity crystals, as demonstrated in analogous pyrimidine derivatives .

Q. Key Conditions :

- Use of SnCl₂ in HCl for nitro-group reduction (applicable to bromo/chloro-pyridines) .

- Strict moisture control to avoid hydrolysis of the chloromethyl group.

Q. How can the purity and structural integrity of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine be verified post-synthesis?

Methodological Answer:

- Melting Point Analysis : Compare with literature values of structurally similar compounds (e.g., 5-Bromo-2-chloro-4-methylpyridine melts at 460–461 K after purification) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl groups show distinct splitting).

- X-ray Crystallography : Resolve planar pyridine ring geometry and intermolecular interactions (e.g., hydrogen bonding in pyrimidine analogs) .

- HPLC : Assess purity (>95% by area normalization).

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (chloromethyl and bromo groups are reactive/toxic) .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. What factors influence the reactivity of the chloromethyl group during nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The trifluoromethyl group at position 2 creates steric hindrance, slowing reactions at the 4-position chloromethyl group.

- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity of the chloromethyl carbon, enhancing SN2 reactivity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility, as seen in analogous pyridine derivatives .

Data Contradiction Note : Some studies report lower yields in aqueous conditions due to competing hydrolysis, while others achieve higher selectivity using phase-transfer catalysts .

Q. How do bromo and trifluoromethyl substituents affect the pyridine ring’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects :

- The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at positions 3 and 5 (meta-directing in electrophilic substitution).

- The bromo group at position 5 further deactivates the ring but acts as a leaving group in cross-coupling reactions.

- Reactivity Implications :

Q. What intermolecular interactions dominate the solid-state structure of halogenated pyridines, and how do they influence material properties?

Methodological Answer:

- Intermolecular Interactions :

- N–H···N Hydrogen Bonds : Observed in pyrimidine analogs (e.g., dimer formation via N7–H···N3 bonds) .

- Halogen Bonding : Bromo and chloro groups participate in weak X···X or X···π interactions, affecting crystal packing.

- Material Implications :

- Enhanced thermal stability due to dense packing.

- Solubility limitations in non-polar solvents due to strong intermolecular forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。